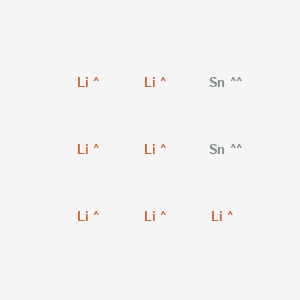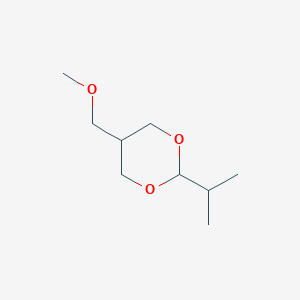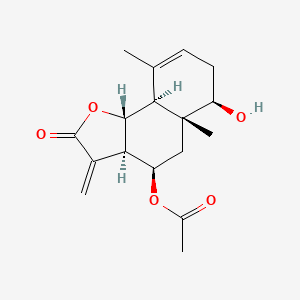
(Benzylsulfanyl)(chloro)dimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzylsulfanyl)(chloro)dimethylstannane is an organotin compound with the molecular formula C9H13ClSSn It is characterized by the presence of a benzylsulfanyl group, a chloro group, and two methyl groups attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzylsulfanyl)(chloro)dimethylstannane typically involves the reaction of dimethyltin dichloride with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one of the chlorine atoms with the benzylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents like toluene or dichloromethane.
Reaction Time: Several hours to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organotin compounds.
Chemical Reactions Analysis
Types of Reactions: (Benzylsulfanyl)(chloro)dimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The tin center can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides or amines in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced tin species.
Scientific Research Applications
(Benzylsulfanyl)(chloro)dimethylstannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing tin-containing groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (Benzylsulfanyl)(chloro)dimethylstannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, influencing the compound’s reactivity and biological activity. The benzylsulfanyl group can undergo redox reactions, contributing to the compound’s overall mechanism of action. Specific pathways include:
Coordination with Enzymes: The tin center can inhibit enzyme activity by binding to active sites.
Redox Reactions: The benzylsulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
(Benzylsulfanyl)(chloro)dimethylstannane can be compared with other organotin compounds, such as:
Trimethyltin Chloride: Similar in structure but lacks the benzylsulfanyl group, leading to different reactivity and applications.
Tributyltin Chloride: Contains butyl groups instead of methyl and benzylsulfanyl groups, resulting in different chemical properties and uses.
Dibutyltin Dichloride: Lacks the benzylsulfanyl group and has different reactivity and applications.
Uniqueness: The presence of the benzylsulfanyl group in this compound imparts unique chemical properties, such as enhanced reactivity in substitution and redox reactions. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
57813-63-5 |
|---|---|
Molecular Formula |
C9H13ClSSn |
Molecular Weight |
307.43 g/mol |
IUPAC Name |
benzylsulfanyl-chloro-dimethylstannane |
InChI |
InChI=1S/C7H8S.2CH3.ClH.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H3;1H;/q;;;;+2/p-2 |
InChI Key |
QZKHLXWVCCTGIU-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(SCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)



![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)


![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)




